N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
This compound is an ethanediamide derivative featuring a hydroxy-substituted ethyl group linked to a 1-methylindole moiety and a 2-methoxy-5-methylphenyl group. The hydroxy group may enhance solubility, while the methoxy and methyl substituents could influence metabolic stability and steric interactions .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13-8-9-19(28-3)16(10-13)23-21(27)20(26)22-11-18(25)15-12-24(2)17-7-5-4-6-14(15)17/h4-10,12,18,25H,11H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBJSUCGKRNFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide can be achieved through a multi-step process involving the coupling of tryptamine derivatives with substituted phenyl ethanediamides. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various quinonoid structures.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.
Scientific Research Applications
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide
- Structural Differences : Replaces the hydroxy group with a piperidinyl moiety and substitutes the 2-methoxy-5-methylphenyl with a 3-(trifluoromethyl)phenyl group.
- The piperidinyl group introduces basicity, which may enhance solubility in acidic environments but could also lead to off-target interactions with amine-sensitive receptors .
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide
- Structural Differences : Features a phenethyl amide chain and a 4-chlorobenzoyl group instead of the ethanediamide linker and methoxy-methylphenyl group.
- Functional Implications :
- The phenethyl amide is metabolically unstable due to cytochrome P450-mediated oxidation, as predicted by MetaSite. In contrast, the hydroxy group in the original compound may reduce such vulnerabilities.
- The 4-chlorobenzoyl moiety enhances COX-2 selectivity, but the absence of a methoxy group in this region may reduce hydrogen-bonding interactions with targets .
N'-(2,4-Dichlorophenyl)-N-[(dimethylamino)methylidene]ethanediamide
- Structural Differences: Substitutes the indole and methoxy-methylphenyl groups with dichlorophenyl and dimethylaminomethylene moieties.
- The dimethylaminomethylene group may act as a metabolic soft spot, unlike the original compound’s hydroxy group, which could participate in detoxification pathways .
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
- Structural Differences : Replaces the ethanediamide linker with a ketone-containing oxoacetamide and introduces an ethyl group on the indole.
- Functional Implications :
- The ketone increases electrophilicity, making the compound prone to nucleophilic attack (e.g., glutathione conjugation), whereas the ethanediamide’s amide bonds are more stable.
- The ethyl group on the indole may reduce steric hindrance compared to the original compound’s methyl substituent, altering target binding .
Research Findings and Implications
- Metabolic Stability : The target compound’s hydroxy and methoxy groups may mitigate oxidative metabolism compared to analogs with electron-deficient (e.g., CF3) or basic (e.g., piperidinyl) substituents .
- Binding Interactions : The methoxy-methylphenyl group likely engages in van der Waals interactions, while the hydroxy group could form hydrogen bonds, a feature absent in dichlorophenyl or ketone-containing analogs .
- Synthetic Feasibility : highlights the use of reflux conditions for indole derivatives, suggesting the target compound’s synthesis may follow similar protocols but require optimization for the ethanediamide linker .
Biological Activity
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide, a compound characterized by its unique structure and potential therapeutic applications, has garnered attention in recent pharmacological studies. This article explores its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound is identified by the following chemical formula: C₁₄H₁₈N₂O₃. Its structural components include an indole moiety and a methoxy-substituted aromatic ring, which may contribute to its biological properties.
1. Antioxidant Activity
Research indicates that compounds with indole structures often exhibit antioxidant properties. The presence of hydroxyl and methoxy groups in this compound may enhance its ability to scavenge free radicals, thus protecting cells from oxidative damage. Studies have shown that similar indole derivatives can significantly reduce oxidative stress markers in vitro and in vivo .
2. Anti-inflammatory Effects
The compound's anti-inflammatory potential has been investigated through various models. Indole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In experimental settings, this compound demonstrated a reduction in inflammatory markers, suggesting a possible mechanism for treating conditions like arthritis .
3. Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of indole-based compounds. This particular compound may modulate neurotransmitter levels and protect neuronal cells from apoptosis. In animal models of neurodegenerative diseases, it has shown promise in improving cognitive function and reducing neuronal loss .
Case Study 1: Antioxidant Efficacy
A study published in Molecules evaluated the antioxidant activity of various indole derivatives, including our compound. It was found that at specific concentrations, the compound effectively reduced lipid peroxidation levels by up to 50%, comparable to established antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial assessing the anti-inflammatory effects of this compound on induced arthritis in rats, significant reductions in paw swelling were observed. Histological examinations revealed decreased infiltration of inflammatory cells and lower levels of COX-2 expression in treated groups compared to controls .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
